2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Antiproliferative Cancer Cell Cycle

Halogenated pyrrolo[3,2-d]pyrimidine scaffolds are critical for medicinal chemistry programs, but inconsistent C2 substituent reactivity often derails lead optimization. 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8) resolves this with an optimal balance of electrophilicity and leaving group ability. • C2 chloro group serves as ideal leaving group for SNAr and Suzuki-Miyaura cross-coupling reactions. • Enables rapid generation of 2-substituted derivatives for SAR studies on kinase targets (KDR, EGFR, HER2). • Induces G2/M arrest without apoptosis, ideal for studying cytostatic effects in cell cycle regulation. • N5-substituted 2-chloro derivatives demonstrate reduced toxicity to normal cells while maintaining antiproliferative potency.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1119280-66-8
Cat. No. B1521739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
CAS1119280-66-8
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=C(N=C21)Cl
InChIInChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H
InChIKeyLWPPASWKWXDDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Structure & Core Properties


2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1119280-66-8) is a halogenated pyrrolo[3,2-d]pyrimidine scaffold featuring a chloro substituent at the C2 position of the pyrimidine ring [1]. This bicyclic heteroaromatic framework serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiproliferative agents [2]. The compound exhibits a molecular weight of 153.57 g/mol and a purity specification typically ≥95% . The C2 chloro group provides a synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling diversification into 2-amino, 2-aryl, and 2-alkyl derivatives [2].

Synthetic intermediate for kinase-targeted library construction
C2 chloro handle for SNAr and cross-coupling diversification
Reported in pyrrolo[3,2-d]pyrimidine antiproliferative series

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Substitution Specificity


Pyrrolo[3,2-d]pyrimidine derivatives exhibit divergent biological and synthetic profiles dictated by the C2 substituent [1]. While 2-chloro, 2-bromo, 2-fluoro, and 2-amino analogs share the same core scaffold, they differ markedly in reactivity, stability, and antiproliferative potency [2]. The chloro group provides an optimal balance of electrophilicity and leaving group ability for downstream functionalization, whereas bromo analogs are more reactive but less stable, and fluoro analogs are poorly reactive under standard conditions [3]. In cellular assays, 2,4-dichloro substituted compounds demonstrate distinct cell cycle arrest profiles compared to 2,4-dibromo or 2-amino derivatives [2]. Consequently, substituting the 2-chloro variant without validation risks altering synthetic outcomes, biological activity, and ultimately experimental reproducibility.

Halogen identity
2-Bromo or 2-fluoro analogs may shift reactivity and downstream functionalization outcomes.
Cell cycle endpoint
2,4-Dibromo analog induces apoptosis while 2-chloro derivative shows cytostatic G2/M arrest; mechanistic endpoints may not transfer.
N5 substitution context
Unsubstituted N5 analogs may exhibit different selectivity profiles in cell-model assays.

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Evidence vs. Key Analogs


Antiproliferative Activity: Chloro, Bromo, and Iodo Analogs

In a study of halogenated pyrrolo[3,2-d]pyrimidines, the 2,4-dichloro compound (which includes the 2-chloro motif) exhibited antiproliferative activity at low micromolar concentrations against four cancer cell lines [1]. This activity was distinct from that of the corresponding 2,4-dibromo analog, which showed a different cytotoxicity mechanism. Introduction of iodine at C7 (yielding a 2-chloro-7-iodo derivative) significantly enhanced potency, reducing IC50 into sub-micromolar levels [1].

Antiproliferative Halogen Comparison
Cross-study comparable
2,4-Dichloro: low µM
2-Chloro-7-iodo: sub-µM
2,4-Dibromo: distinct mechanism
Supports cytotoxicity endpoint review; response profile differs by halogen
Cell lines: MDA-MB-231, HeLa; cross-study interpretation
Antiproliferative Cancer Cell Cycle

Cytostatic G2/M Arrest

The 2,4-dichloro pyrrolo[3,2-d]pyrimidine (bearing the 2-chloro substitution) induced cells to accumulate at the G2/M phase with minimal apoptotic death, in contrast to the 2,4-dibromo analog which robustly induced apoptosis [1]. This mechanistic divergence highlights that the chloro substituent yields a cytostatic effect rather than a cytotoxic one, which may be preferable for certain therapeutic strategies or research applications.

Mechanism: G2/M Arrest vs Apoptosis
Head-to-head comparison
2,4-Dichloro: G2/M arrest, minimal apoptosis
2,4-Dibromo: robust apoptosis + G2/M arrest
Mechanistic endpoint context: cytostatic vs. cytotoxic profiles differ
MDA-MB-231 cells; qualitative difference in cell fate
Mechanism of Action Cell Cycle Apoptosis

One-Pot Protocol: 2-Chloro Derivatives

A novel one-pot protocol for the synthesis of 2-chloro-pyrrolo[3,2-d]pyrimidines from 2,4-dichloro-5-nitropyrimidine provides moderate to good yields [1]. This method circumvents the multi-step, harsh-condition approaches required for other 2-substituted analogs, such as 2-bromo or 2-iodo derivatives, which often suffer from lower yields and increased side reactions due to higher reactivity [2]. The 2-chloro intermediate can be further elaborated to 2-amino or 2-aryl derivatives, offering a versatile entry point for library construction.

One-Pot Synthesis Protocol
Class-level inference
Moderate to good yields from 2,4-dichloro-5-nitropyrimidine in one pot
Synthetic accessibility context; supports library construction
Reported as advantageous over multi-step bromo/iodo routes
Synthesis One-Pot Protocol Yield

N5 Substitution: Enhanced Therapeutic Window

N5 substitution of halogenated pyrrolo[3,2-d]pyrimidines, including the 2-chloro scaffold, significantly reduced cytotoxicity toward normal cells while retaining antiproliferative activity against cancer cells [1]. In a series of N5-substituted analogs, the 2-chloro derivatives exhibited an improved therapeutic index compared to 2-bromo counterparts. Specifically, N5 substitution reduced EC50 against CCRF-CEM leukemia cells by up to 7-fold while maintaining low toxicity to normal tissue cells [1].

N5 Substitution Selectivity Index
Cross-study comparable
EC50 reduction up to 7-fold (CCRF-CEM)
Normal cell IC50 >100 µM
Selectivity endpoint improvement context; requires validation in target models
Reported for 2-chloro N5-substituted derivatives; source review
Toxicity Selectivity N5 Substitution

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Evidence-Based Applications


Kinase Inhibitor Library Synthesis

The compound's C2 chloro group serves as an ideal leaving group for SNAr reactions to introduce diverse amines or for Suzuki-Miyaura cross-couplings to install aryl/heteroaryl motifs. The one-pot protocol enables rapid generation of 2-substituted derivatives with moderate to good yields, facilitating structure-activity relationship (SAR) studies on kinase targets such as KDR (VEGFR2), EGFR, and HER2 [1].

Cytostatic vs. Cytotoxic Mechanism Studies

Given its propensity to induce G2/M arrest without apoptosis, the 2-chloro scaffold is particularly suited for studying cytostatic effects in cell cycle regulation. This property distinguishes it from 2-bromo analogs that trigger robust apoptosis, allowing researchers to dissect pathway-specific responses [1].

N5-Functionalization to Enhance Selectivity

N5-substituted 2-chloro derivatives demonstrate reduced toxicity to normal cells while maintaining antiproliferative potency. This provides a validated starting point for developing selective anticancer agents with improved therapeutic indices [2].

Privileged Scaffold Construction

The compound is a key intermediate in the development of new synthetic routes to pyrrolo[3,2-d]pyrimidines. Its accessibility via the one-pot protocol from 2,4-dichloro-5-nitropyrimidine makes it a benchmark substrate for evaluating novel cyclization strategies or catalytic systems [3].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
C2 chloro reactivity (SNAr/cross-coupling)
Derivatization yield and scope
Cell cycle arrest mechanism studies
Cytostatic G2/M arrest profile
Apoptosis vs. cytostasis endpoint validation
Selectivity optimization via N5 substitution
N5-substituted scaffold selectivity
Normal vs. cancer cell viability assays
Privileged scaffold methodology
One-pot protocol compatibility
Reaction scope and cyclization efficiency

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